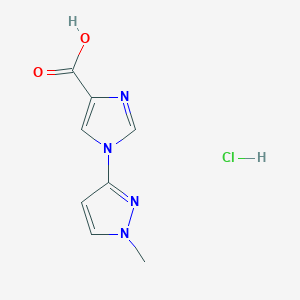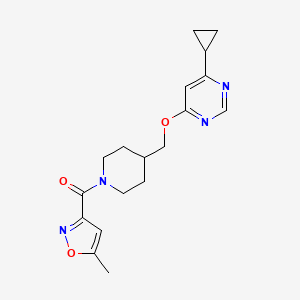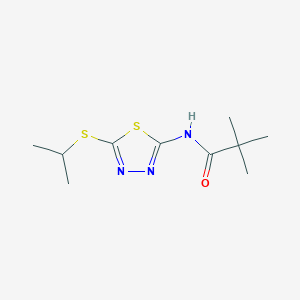
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)pivalamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of an isopropylthio group and a pivalamide group attached to the thiadiazole ring
Méthodes De Préparation
The synthesis of N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)pivalamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of thiosemicarbazide with pivaloyl chloride in the presence of a base, followed by cyclization with an appropriate reagent to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .
Analyse Des Réactions Chimiques
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The isopropylthio group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as sodium borohydride for reduction. .
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Thiadiazole derivatives, including this compound, have been investigated for their potential as anti-inflammatory and anticancer agents.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability .
Mécanisme D'action
The mechanism of action of N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)pivalamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and proteins, leading to the inhibition of their activity. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to cell death. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)pivalamide can be compared with other thiadiazole derivatives, such as:
N-(5-methylthio-1,3,4-thiadiazol-2-yl)pivalamide: Similar structure but with a methylthio group instead of an isopropylthio group.
N-(5-ethylthio-1,3,4-thiadiazol-2-yl)pivalamide: Similar structure but with an ethylthio group instead of an isopropylthio group.
N-(5-phenylthio-1,3,4-thiadiazol-2-yl)pivalamide: Similar structure but with a phenylthio group instead of an isopropylthio group. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
2,2-dimethyl-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3OS2/c1-6(2)15-9-13-12-8(16-9)11-7(14)10(3,4)5/h6H,1-5H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVECVHIDPRLQQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(S1)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(methylsulfanyl)-8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2722139.png)
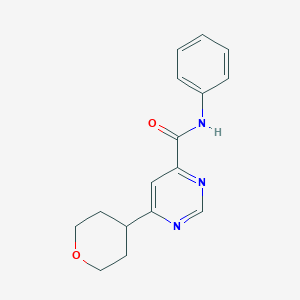

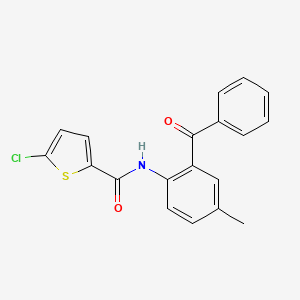
![N-(2-methoxy-5-methylphenyl)-N'-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2722143.png)
![2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)quinoxaline](/img/structure/B2722145.png)
![[Butyl(phenyl)sulfamoyl]dimethylamine](/img/structure/B2722147.png)
![N-butyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2722149.png)
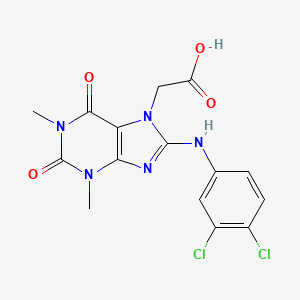

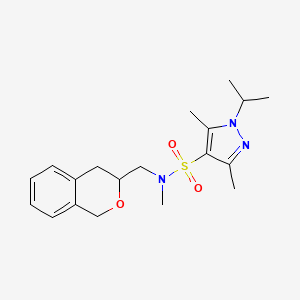
![ethyl 4-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2722156.png)
